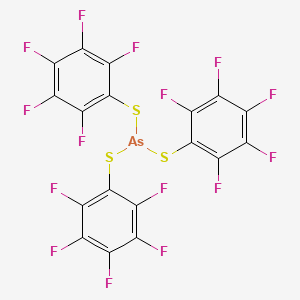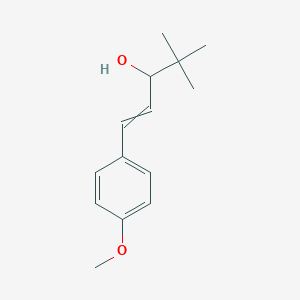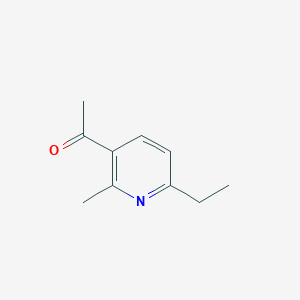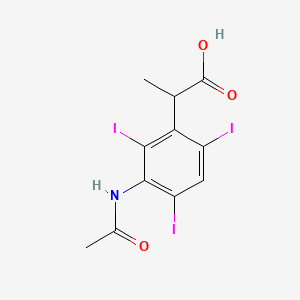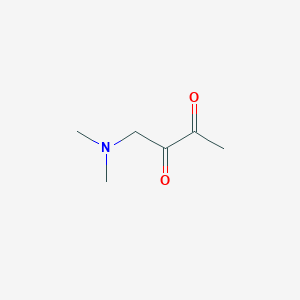![molecular formula C16H17BrN4O3 B13815186 Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Méthodes De Préparation
The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pteridine core, followed by the introduction of the acetyl, bromine, and methyl groups through various chemical reactions. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and acetylating agents such as acetic anhydride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may result in the reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Acetylation and Methylation: The compound can undergo further acetylation and methylation to introduce additional acetyl and methyl groups
Applications De Recherche Scientifique
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes and inhibiting their activity, thereby disrupting metabolic pathways. The bromine and acetyl groups play crucial roles in its binding affinity and specificity, allowing it to effectively target and modulate enzyme functions .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- include other pteridine derivatives such as:
Benzo[g]pteridine-2,4(1H,3H)-dione: Lacks the acetyl, bromine, and additional methyl groups, resulting in different chemical properties and applications.
5,10-Dihydro-3,7,8,10-tetramethylpteridine-2,4-dione: Similar core structure but without the bromine and acetyl groups, affecting its reactivity and biological activity.
9-Bromo-5,10-dihydro-3,7,8,10-tetramethylpteridine-2,4-dione:
These comparisons highlight the uniqueness of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- in terms of its specific functional groups and their contributions to its overall properties and applications.
Propriétés
Formule moléculaire |
C16H17BrN4O3 |
|---|---|
Poids moléculaire |
393.23 g/mol |
Nom IUPAC |
5-acetyl-9-bromo-3,7,8,10-tetramethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H17BrN4O3/c1-7-6-10-12(11(17)8(7)2)19(4)14-13(21(10)9(3)22)15(23)20(5)16(24)18-14/h6H,1-5H3,(H,18,24) |
Clé InChI |
VQJCGOKQZLBGGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)Br)N(C3=C(N2C(=O)C)C(=O)N(C(=O)N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


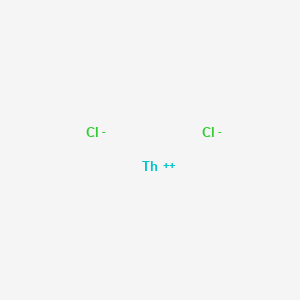

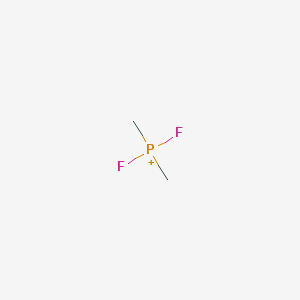
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
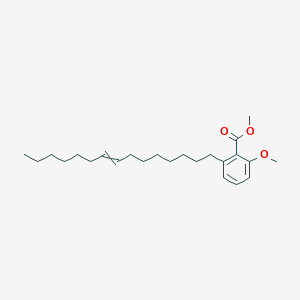
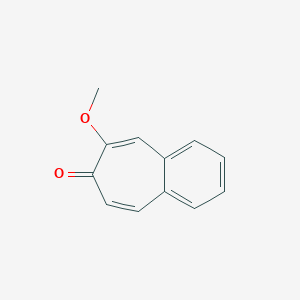
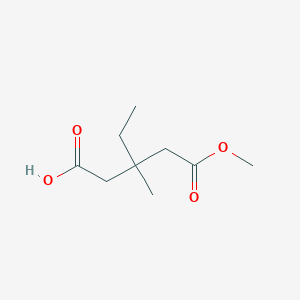
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
